Aloxiprin

説明

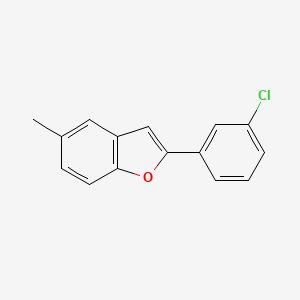

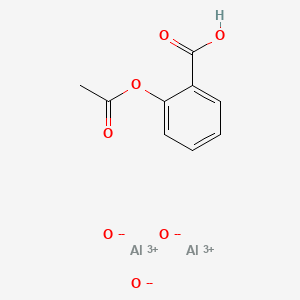

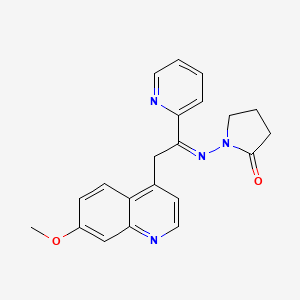

Aloxiprin, also known as aluminium acetylsalicylate, is a medical drug used for the treatment of pain and inflammation associated with musculoskeletal and joint disorders . It is known for its anti-inflammatory, antipyretic, and analgesic properties . Aloxiprin is a chemical compound of aluminium hydroxide and aspirin .

Molecular Structure Analysis

The chemical formula of Aloxiprin is C9H8Al2O7 . Its molar mass is 402.288 g/mol . The structure of Aloxiprin can be represented by the SMILES notation: [Al+3].O=C (Oc1ccccc1C ( [O-])=O)C. [OH-]. [O-]C (=O)c1ccccc1OC (=O)C .科学的研究の応用

Comparative Studies in Medical Treatments

- Indoprofen vs. Aloxiprin in Juvenile Chronic Arthritis : Indoprofen showed superior efficacy to aloxiprin in reducing soft tissue swelling, joint limitation, and improving grip strength in children with juvenile chronic arthritis (Price, Venning, & Ansell, 1985).

- Micro-Encapsulated Aspirin vs. Aloxiprin in Rheumatoid Arthritis : A randomized crossover trial revealed that both drugs improved clinical status in rheumatoid arthritis patients, with no significant difference in response, except for a better effect of micro-encapsulated aspirin on functional status (Wright, 1976).

- Niflumic Acid vs. Aloxiprin in Rheumatoid Arthritis : In a double-blind trial comparing niflumic acid and aloxiprin in rheumatoid arthritis patients, both drugs showed similar effects, with niflumic acid slightly better in terms of articular index (Vojtíšek, Kaňková, Pavelka, & Hándlová, 1975).

- Tolmetin Sodium vs. Aloxiprin in Osteoarthritis and Soft Tissue Rheumatism : In osteoarthritis and soft tissue rheumatism, both tolmetin sodium and aloxiprin improved patient conditions over three months, but tolmetin sodium had fewer side effects (Balme, Wojtulewski, & Huskisson, 1980).

Biochemical and Cellular Studies

- Inhibition of Platelet Release Reaction : Aloxiprin showed an inhibitory effect on platelet release reaction induced by adenosine diphosphate in volunteers, though less marked compared to other aspirin formulations (Rowan, Renton, McDonald, Corne, & Brown, 1976).

- Effect on Pituitary-Thyroid Axis and Plasma Cortisol : Aloxiprin increased serum levels of free thyroxine and decreased levels of other hormones like cortisol and thyrotrophin in healthy human volunteers (Langer, Földes, Michajlovskij, Jezova, Klimeš, Michalko, & Závada, 1978).

Novel Drug Development and Aspirin-Triggered Pathways

- Novel NSAID-Derived Drugs for Alzheimer’s Disease : Research on NSAID-derived drug conjugates, including those related to aspirin, explores potential treatments for Alzheimer’s Disease without gastrointestinal toxicity (Cacciatore, Marinelli, Fornasari, Cerasa, Eusepi, Türkez, Pomilio, Reale, D'Angelo, Costantini, & Di Stefano, 2016).

- Lipoxin A4 Receptor Activation and Inflammation : Studies on lipoxin A4 receptor (ALX) activation demonstrate its role in anti-inflammatory and proresolving signals, relevant to aloxiprin's mechanism of action (Chiang, Serhan, Dahlén, Drazen, Hay, Rovati, Shimizu, Yokomizo, & Brink, 2006).

Plasma Salicylate Levels and Direct Cardiac Effects

- Plasma Salicylate Levels in Rheumatoid Arthritis : Plasma salicylate levels produced by aloxiprin were found to be less than those obtained with other salicylate preparations in rheumatoid arthritis patients (Armstrong, Tjkich, & Goatcher, 1970).

- Direct Effects on Cardiac Function : Research on the direct effects of aloxiprin-like drugs on cardiac function highlights potential impacts on heart health (Salem, Kosanović, Qureshi, Ljubisavljevic, & Howarth, 2009).

Safety and Hazards

特性

IUPAC Name |

dialuminum;2-acetyloxybenzoic acid;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.2Al.3O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;;;;/h2-5H,1H3,(H,11,12);;;;;/q;2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCPYJZDGPQDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.[O-2].[O-2].[O-2].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Al2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238044 | |

| Record name | Aloxiprin [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aloxiprin | |

CAS RN |

9014-67-9 | |

| Record name | Aloxiprin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009014679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloxiprin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aloxiprin [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOXIPRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT214X4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)

![4-Benzyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1512629.png)